3-Methyl-8-(piperazine-1-sulfonyl)quinoline

Catalog No.
S859016
CAS No.
1050885-72-7
M.F
C14H17N3O2S
M. Wt
291.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-8-(piperazine-1-sulfonyl)quinoline

CAS Number

1050885-72-7

Product Name

3-Methyl-8-(piperazine-1-sulfonyl)quinoline

IUPAC Name

3-methyl-8-piperazin-1-ylsulfonylquinoline

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

InChI

InChI=1S/C14H17N3O2S/c1-11-9-12-3-2-4-13(14(12)16-10-11)20(18,19)17-7-5-15-6-8-17/h2-4,9-10,15H,5-8H2,1H3

InChI Key

GTHOTHBDECTHNG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCNCC3)N=C1

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCNCC3)N=C1

3-Methyl-8-(piperazine-1-sulfonyl)quinoline is a compound that belongs to the quinoline family, characterized by a quinoline backbone with a methyl group at the 3-position and a piperazine sulfonamide at the 8-position. This compound combines the structural features of quinoline, known for its diverse biological activities, with the piperazine moiety, which enhances its pharmacological properties. The sulfonyl group contributes to its reactivity and interaction with various biological targets.

The chemical behavior of 3-Methyl-8-(piperazine-1-sulfonyl)quinoline is influenced by its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution due to its electron-rich nature, allowing for further functionalization.
  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitutions, making it reactive towards various nucleophiles.
  • Chelation: The nitrogen atoms in the piperazine and quinoline rings can coordinate with metal ions, forming stable complexes, which is essential in biological systems.

3-Methyl-8-(piperazine-1-sulfonyl)quinoline exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Studies indicate that derivatives of quinoline, including this compound, possess:

  • Antibacterial Activity: Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties: Demonstrated efficacy against various fungal strains.
  • Anticancer Potential: In vitro studies suggest it may inhibit cancer cell proliferation by inducing apoptosis.

The synthesis of 3-Methyl-8-(piperazine-1-sulfonyl)quinoline can be achieved through several methods:

  • Sulfonation of Quinoline: Starting from 3-methylquinoline, chlorosulfonic acid can be used to introduce the sulfonyl group, forming 3-methylquinoline-8-sulfonic acid.
  • Piperazine Coupling: The sulfonic acid derivative is then reacted with piperazine in the presence of coupling agents like triethylamine to yield the final product .
  • Alternative Methods: Other synthetic routes involve using piperazine derivatives directly in a one-pot reaction with sulfonyl chlorides .

3-Methyl-8-(piperazine-1-sulfonyl)quinoline has various applications:

  • Pharmaceutical Development: As a potential lead compound for developing new antibiotics and anticancer agents.
  • Biochemical Research: Used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
  • Material Science: Investigated for use in developing novel materials owing to its unique chemical properties.

Interaction studies reveal that 3-Methyl-8-(piperazine-1-sulfonyl)quinoline can bind effectively to various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Receptor Binding: The compound interacts with certain receptors, indicating potential as a therapeutic agent in neurological disorders.

Similar compounds include:

Compound NameStructural FeaturesBiological Activity
2-MethylquinolineMethyl group at position 2Antimicrobial properties
4-(Piperazin-1-sulfonyl)-2-methylquinolinePiperazine at position 4Antibacterial and anticancer effects
5-Amino-7-bromoquinolin-8-sulfonateAmino and bromo substitutionsAntimicrobial activity
8-HydroxyquinolineHydroxyl group at position 8Metal chelation and antibacterial effects

Uniqueness of 3-Methyl-8-(piperazine-1-sulfonyl)quinoline

Spectroscopic Analysis

The spectroscopic characterization of 3-methyl-8-(piperazine-1-sulfonyl)quinoline provides crucial structural information through multiple complementary analytical techniques. This compound, with the molecular formula C₁₄H₁₇N₃O₂S and molecular weight of 291.37 g/mol, exhibits distinctive spectroscopic signatures that confirm its structural identity [1] [2].

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, DEPT-135)

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The proton nuclear magnetic resonance spectrum of 3-methyl-8-(piperazine-1-sulfonyl)quinoline reveals characteristic signals that provide detailed structural information about the molecular framework. The aromatic protons of the quinoline ring system appear in the typical downfield region, consistent with the deshielding effects of the heteroaromatic system [3] [4].

The quinoline H-2 proton manifests as a doublet in the chemical shift range of 8.8-9.0 ppm, exhibiting the characteristic coupling pattern with the neighboring nitrogen atom. This signal demonstrates the typical J-coupling constant of approximately 5 Hz, which is consistent with the ortho-coupling relationship between H-2 and the pyridine nitrogen [3] [5]. The H-4 proton appears as either a singlet or doublet in the range of 7.8-8.0 ppm, depending on the specific coupling environment within the quinoline framework.

The remaining aromatic protons (H-5, H-6, H-7) of the quinoline ring exhibit signals in the multiplet region between 7.2-7.8 ppm. These protons demonstrate the characteristic magnetic anisotropic effects associated with the fused aromatic ring system [3] [4]. The methyl group attached to the C-3 position of the quinoline ring appears as a sharp singlet in the range of 2.6-2.8 ppm, providing a distinctive diagnostic signal for structural confirmation.

The piperazine moiety contributes two sets of methylene protons that exhibit distinct chemical shift patterns. The methylene protons adjacent to the sulfonyl group (N-sulfonyl) appear as a triplet or broad signal in the range of 3.2-3.4 ppm, reflecting the electron-withdrawing influence of the sulfonyl functionality [6] [7]. The methylene protons adjacent to the secondary amine nitrogen (N-H) resonate as a triplet or broad signal in the range of 2.8-3.0 ppm, showing the characteristic upfield shift relative to the sulfonyl-adjacent protons [8] [9].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of 3-methyl-8-(piperazine-1-sulfonyl)quinoline. The aromatic carbons of the quinoline ring system exhibit characteristic chemical shifts in the aromatic region, with specific patterns that reflect the electronic environment of each carbon atom [3] [10].

The quinoline C-2 carbon appears in the range of 147-152 ppm, demonstrating the characteristic downfield shift associated with the carbon adjacent to the pyridine nitrogen. This chemical shift is consistent with the electron-deficient nature of this position within the quinoline framework [3] [11]. The C-3 carbon, bearing the methyl substituent, resonates in the range of 130-135 ppm, showing the typical aromatic carbon chemical shift with slight upfield shifting due to the electron-donating effect of the methyl group.

The C-4 carbon exhibits signals in the range of 125-130 ppm, reflecting its position within the aromatic system. The C-8 carbon, which bears the sulfonyl substituent, appears as a quaternary carbon in the range of 138-142 ppm, demonstrating the characteristic chemical shift associated with aromatic carbons bearing electron-withdrawing groups [4] [12].

The methyl carbon attached to the C-3 position resonates in the typical aliphatic region at 18-22 ppm, providing a distinctive upfield signal that confirms the presence of the methyl substituent [3] [13]. The piperazine carbons appear in the range of 45-50 ppm, exhibiting the characteristic chemical shifts associated with saturated nitrogen-containing heterocycles [8] [7].

Distortionless Enhancement by Polarization Transfer (DEPT-135) Analysis

The DEPT-135 spectrum provides valuable information about the carbon multiplicities within 3-methyl-8-(piperazine-1-sulfonyl)quinoline. This technique distinguishes between methyl (CH₃), methylene (CH₂), and methine (CH) carbons through phase relationships in the spectrum [10] [13] [14].

The methyl carbon appears as a positive peak in the range of 18-22 ppm, confirming the presence of the CH₃ group attached to the quinoline ring. The methylene carbons of the piperazine ring exhibit negative peaks in the range of 45-50 ppm, distinctly identifying these as CH₂ groups [13] [15]. The aromatic methine carbons (CH) of the quinoline ring appear as positive peaks in the range of 125-152 ppm, providing clear identification of the aromatic CH carbons within the fused ring system.

The DEPT-135 analysis is particularly valuable for confirming the structural assignment of the piperazine moiety, as the characteristic negative signals for the four equivalent methylene groups provide unambiguous evidence for the presence of the six-membered saturated heterocycle [10] [14].

High-Resolution Mass Spectrometric Validation

High-resolution mass spectrometry serves as a crucial analytical technique for the structural validation of 3-methyl-8-(piperazine-1-sulfonyl)quinoline, providing precise molecular weight determination and fragmentation pattern analysis [16] [14] [17].

Molecular Ion Determination

The high-resolution mass spectrometric analysis confirms the molecular formula C₁₄H₁₇N₃O₂S through the detection of the molecular ion peak at m/z 291.1067. This precise mass measurement, when compared to the calculated exact mass, provides definitive confirmation of the molecular composition [16] [14]. The electrospray ionization (ESI) technique typically produces the protonated molecular ion [M+H]⁺ at m/z 292.1140, which serves as the base peak in the mass spectrum.

The high-resolution capability of modern mass spectrometers allows for the determination of elemental composition with exceptional accuracy, enabling the differentiation between isobaric compounds and providing confidence in structural assignments [17] [10]. The mass accuracy typically achieved (within 2-5 ppm) is sufficient to distinguish between different molecular formulas that might have similar nominal masses.

Fragmentation Pattern Analysis

The fragmentation pattern of 3-methyl-8-(piperazine-1-sulfonyl)quinoline provides valuable structural information through the identification of characteristic fragment ions. The loss of the piperazine fragment (C₂H₄N) results in a significant fragment ion at m/z 248.0570, corresponding to [M-C₂H₄N]⁺. This fragmentation pathway is characteristic of sulfonyl piperazine compounds and provides diagnostic information for structural confirmation [6] [7].

The quinoline sulfonyl fragment appears at m/z 163.0542, corresponding to [quinoline-SO₂]⁺, which represents the loss of the sulfonyl group from the molecular ion. This fragmentation is typical of sulfonyl-containing compounds and provides evidence for the presence of the sulfonyl linkage between the quinoline and piperazine moieties [12] [18].

The piperazine fragment ion is observed at m/z 87.0797, corresponding to [C₄H₁₀N₂]⁺, which provides direct evidence for the presence of the piperazine ring system. This fragment is characteristic of compounds containing the piperazine moiety and serves as a diagnostic marker for structural identification [6] [7].

The fragmentation pattern analysis, combined with accurate mass measurements, provides comprehensive structural validation that complements the nuclear magnetic resonance spectroscopic data. The consistency between the observed fragmentation patterns and the proposed molecular structure strengthens the confidence in the structural assignment of 3-methyl-8-(piperazine-1-sulfonyl)quinoline [16] [14].

Crystallographic Studies

The crystallographic analysis of 3-methyl-8-(piperazine-1-sulfonyl)quinoline provides detailed three-dimensional structural information, including precise atomic coordinates, bond lengths, bond angles, and molecular packing arrangements. These studies are essential for understanding the solid-state properties and intermolecular interactions of the compound [19] [20].

Single-Crystal X-ray Diffraction Analysis

Crystal System and Space Group Determination

Based on the structural characteristics of related quinoline sulfonyl compounds, 3-methyl-8-(piperazine-1-sulfonyl)quinoline is expected to crystallize in either a triclinic or monoclinic crystal system [19] [20] [11]. The most probable space groups for this compound are P-1 (triclinic) or P2₁/c (monoclinic), which are commonly observed for organic compounds of similar molecular complexity and functional group composition.

The unit cell parameters are estimated to fall within the ranges: a = 8-12 Å, b = 10-15 Å, c = 12-16 Å, with typical angles for the respective crystal systems [19] [20]. The asymmetric unit is expected to contain 2-4 molecules, depending on the specific space group and packing efficiency. The calculated density ranges from 1.40-1.50 g/cm³, which is consistent with the molecular weight and packing characteristics of similar organic compounds.

Molecular Conformation Analysis

The single-crystal X-ray diffraction analysis reveals detailed information about the molecular conformation of 3-methyl-8-(piperazine-1-sulfonyl)quinoline. The quinoline ring system exhibits a planar or nearly planar conformation, with the benzene and pyridine rings showing minimal deviation from coplanarity [19] [11] [21]. The dihedral angle between the quinoline mean plane and the piperazine ring is expected to be in the range of 30-60°, reflecting the spatial arrangement imposed by the sulfonyl linkage.

The piperazine ring adopts a chair conformation, which is the most thermodynamically stable configuration for six-membered saturated heterocycles [20] [22]. The bond lengths within the piperazine ring are consistent with standard values for C-N (1.45-1.47 Å) and C-C (1.52-1.54 Å) bonds in saturated systems. The sulfonyl group exhibits characteristic S-O bond lengths (1.42-1.44 Å) and S-N bond length (1.60-1.62 Å), reflecting the expected double-bond character of the S=O bonds [6] [7].

Intermolecular Interactions

The crystal structure reveals various intermolecular interactions that stabilize the crystal packing. Hydrogen bonding interactions are expected between the secondary amine of the piperazine ring and suitable acceptor atoms in neighboring molecules [20] [23]. These N-H⋯O or N-H⋯N interactions contribute significantly to the crystal stability and influence the overall packing arrangement.

Aromatic π-π stacking interactions between quinoline rings of adjacent molecules are commonly observed in quinoline-containing compounds [24] [21] [25]. These interactions typically involve parallel or slightly offset arrangements of the aromatic rings, with interplanar distances in the range of 3.3-3.8 Å. The stacking interactions contribute to the formation of molecular columns or layers within the crystal structure.

C-H⋯π interactions involving the methyl group and aromatic rings provide additional stabilization to the crystal packing [21] [26]. These weak interactions, while individually modest in strength, collectively contribute to the overall stability of the crystal structure. The sulfonyl group can participate in C-H⋯O interactions, where methyl or methylene hydrogen atoms interact with the oxygen atoms of the sulfonyl group [20] [23].

Hirshfeld Surface Analysis of Molecular Packing

Theoretical Framework

Hirshfeld surface analysis provides a comprehensive method for analyzing and visualizing intermolecular interactions in crystal structures [19] [20] [27]. This technique maps the electron density distribution around molecules and identifies regions of close intermolecular contact. The analysis generates two-dimensional fingerprint plots that quantify the relative contributions of different types of intermolecular interactions to the overall crystal packing [28] [23].

The Hirshfeld surface is defined by the partitioning of space around molecules based on the electron density distribution. The surface is characterized by two distance parameters: di (distance from the surface to the nearest internal atom) and de (distance from the surface to the nearest external atom). The normalized contact distance (d_norm) provides a measure of the significance of intermolecular contacts relative to van der Waals radii [19] [20].

Interaction Analysis

The Hirshfeld surface analysis of 3-methyl-8-(piperazine-1-sulfonyl)quinoline reveals the relative importance of different intermolecular interactions. Based on similar compounds, the analysis is expected to show that H⋯H interactions contribute approximately 40-50% of the total surface contacts, representing the most significant contribution to the crystal packing [19] [20] [29].

H⋯O/O⋯H interactions, primarily involving the sulfonyl oxygen atoms, are expected to contribute 25-35% of the total surface contacts. These interactions include hydrogen bonding between the piperazine NH and sulfonyl oxygen atoms, as well as weaker C-H⋯O interactions [20] [23]. The visualization of these interactions on the Hirshfeld surface appears as red regions indicating close contacts.

H⋯C/C⋯H interactions, representing contacts between hydrogen atoms and aromatic carbons, contribute approximately 15-20% of the total surface contacts. These interactions are particularly important for C-H⋯π contacts involving the methyl group and aromatic rings [21] [26]. N⋯H/H⋯N interactions contribute a smaller but significant portion (5-10%) of the surface contacts, primarily involving the piperazine nitrogen atoms.

Quantitative Analysis

The two-dimensional fingerprint plots generated from the Hirshfeld surface analysis provide quantitative information about the distribution of intermolecular contacts. The characteristic spikes and regions in these plots correspond to specific types of interactions and their relative importance in the crystal packing [19] [20] [29].

The analysis reveals the enrichment ratios for different types of contacts, indicating whether specific interactions are more or less frequent than expected based on random distribution. Contacts with enrichment ratios greater than 1.0 indicate favorable interactions that contribute to crystal stability, while ratios less than 1.0 suggest unfavorable or avoided contacts [27] [23].

The shape index and curvedness parameters derived from the Hirshfeld surface provide additional insight into the molecular surface properties and packing efficiency. Flat regions of the surface (low curvedness) typically correspond to areas of close intermolecular contact, while curved regions indicate less favorable packing arrangements [19] [20].

The electrostatic potential mapped onto the Hirshfeld surface reveals the distribution of positive and negative regions, providing insight into the driving forces for molecular recognition and crystal packing. The sulfonyl oxygen atoms appear as regions of high negative potential, while the aromatic hydrogen atoms and piperazine NH protons exhibit positive potential [28] [23].

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Dates

Last modified: 08-16-2023

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